molecular formula C14H13NO2 B5628216 N-(3-hydroxyphenyl)-4-methylbenzamide

N-(3-hydroxyphenyl)-4-methylbenzamide

Cat. No.: B5628216
M. Wt: 227.26 g/mol
InChI Key: IWBFDNSNIZBSOW-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-4-methylbenzamide is a chemical compound featuring a benzamide core substituted with a 4-methylphenyl group and a 3-hydroxyphenyl moiety. Compounds within this class are of significant interest in medicinal and pharmaceutical chemistry research due to their potential as building blocks for drug discovery. Benzamide derivatives are frequently investigated for their diverse biological activities and their ability to interact with various enzymatic targets . Researchers utilize these structures in the development of potential inhibitors for enzymes relevant to neurodegenerative diseases . The presence of the hydroxyphenyl group is a common feature in molecules studied for antioxidant properties and as tyrosinase inhibitors, which are relevant in cosmetic and food science research . As a high-purity reference standard, this product is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies. It is supplied for research and development purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-hydroxyphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-5-7-11(8-6-10)14(17)15-12-3-2-4-13(16)9-12/h2-9,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBFDNSNIZBSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for N 3 Hydroxyphenyl 4 Methylbenzamide and Its Analogues

Classical Amide Bond Formation Approaches

Traditional methods for forming the amide bond between a carboxylic acid and an amine remain fundamental in the synthesis of N-(3-hydroxyphenyl)-4-methylbenzamide. These techniques are well-established and widely utilized for their reliability and simplicity.

Acyl Halide Coupling with Anilines

The reaction between an acyl halide and an aniline (B41778) is a cornerstone of amide synthesis. In the context of this compound, this involves the coupling of 4-methylbenzoyl chloride with 3-aminophenol (B1664112). This method is often favored for its high reactivity, typically proceeding under mild conditions to afford good yields of the desired product.

A well-documented procedure for a similar compound, N-(3-hydroxyphenyl)benzamide, involves the condensation of 3-hydroxyaniline with benzoyl chloride in an aqueous medium with vigorous shaking for 30 minutes. This reaction proceeds with an impressive yield of 88.6%. indexcopernicus.com This Schotten-Baumann-type reaction is advantageous as it is often fast and uses readily available starting materials.

Another approach involves the in situ generation of the acyl chloride from the corresponding carboxylic acid. For instance, various N-(3-hydroxyphenyl)benzamide derivatives have been synthesized by first treating the respective benzoic acid with thionyl chloride (SOCl₂) in dichloromethane (B109758) (DCM) at 70°C for 4 hours to form the acyl chloride. Subsequently, the aniline is added in the presence of a base like pyridine (B92270) in tetrahydrofuran (B95107) (THF) at room temperature for 12 hours. researchgate.net This two-step, one-pot procedure avoids the need to isolate the often-sensitive acyl chloride.

Table 1: Acyl Halide Coupling for Benzamide (B126) Synthesis

Acylating AgentAmineSolvent(s)BaseReaction ConditionsYield (%)Reference
Benzoyl chloride3-HydroxyanilineAqueous-Vigorous shaking, 30 min88.6 indexcopernicus.com
Substituted Benzoic Acid / SOCl₂3-AminophenolDCM, THFPyridine70°C, 4h then RT, 12h- researchgate.net
4-Fluorobenzoyl chlorideAniline Derivatives--100°C, 5 min89-92 researchgate.net

Carbodiimide-Mediated Coupling Reactions

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used reagents for promoting the formation of amide bonds directly from carboxylic acids and amines. These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

A standard procedure for EDC-mediated coupling often involves the use of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization, particularly in peptide synthesis. commonorganicchemistry.com A general protocol for coupling a carboxylic acid with an amine using EDC and HOBt in a solvent like dimethylformamide (DMF) involves stirring the components at room temperature. commonorganicchemistry.com For the synthesis of this compound, this would entail the reaction of 4-methylbenzoic acid and 3-aminophenol in the presence of EDC and an additive. The byproduct, a urea (B33335) derivative, is typically soluble in aqueous solutions, facilitating its removal during workup. bachem.com

Table 2: Carbodiimide-Mediated Amide Synthesis

Carboxylic AcidAmineCoupling ReagentAdditiveSolventBaseYield (%)Reference
Generic AcidGeneric AmineEDCHOBtDMFDIEA83 commonorganicchemistry.com
Generic AcidGeneric AmineEDCHOBtDMFDIEA85 commonorganicchemistry.com

Peptide Coupling Reagents in N-Benzoylation

Modern peptide coupling reagents, developed to facilitate the efficient formation of peptide bonds, are also highly effective for the synthesis of benzamides. Reagents such as (benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) offer advantages such as faster reaction times and higher yields, even with sterically hindered substrates. researchgate.net

HBTU, for example, is a standard coupling agent used for activating free carboxylic acids. nih.gov The synthesis of N-(3-hydroxyphenyl)benzamide analogues has been achieved using such peptide coupling reagents. For example, the coupling of a picolinic acid derivative with an amine was accomplished using HBTU to afford the desired amide. nih.gov These reagents typically require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the reaction.

Advanced Synthetic Methodologies

In addition to classical methods, advanced synthetic strategies have been developed to address challenges such as chemoselectivity and to align with the principles of green chemistry.

Chemoselective N-Benzoylation Techniques

The presence of multiple reactive functional groups in a molecule, such as the amino and hydroxyl groups in 3-aminophenol, presents a challenge for selective acylation. To address this, chemoselective methods that preferentially target the more nucleophilic amino group have been developed.

One such method employs benzoylisothiocyanates for the N-benzoylation of aminophenols. researchgate.net The reaction proceeds by refluxing an equimolar solution of the aminophenol and the appropriate benzoylisothiocyanate in pyridine for 4-5 hours. This method has been shown to be chemoselective for the amino group, yielding N-(hydroxyphenyl)benzamides. The proposed mechanism involves the formation of a thiourea (B124793) intermediate, followed by an intramolecular nucleophilic attack of the aromatic nitrogen on the carbonyl group, leading to the elimination of thiocyanic acid and the formation of the amide. researchgate.net This technique offers a valuable tool for the selective modification of bifunctional molecules like 3-aminophenol.

Another strategy for achieving chemoselectivity involves the use of specific catalysts. For instance, copper(II) oxide has been reported to efficiently catalyze the chemoselective benzoylation of amines in the presence of alcohols and phenols under solvent-free conditions at room temperature. tsijournals.com

Green Chemistry Approaches in Benzamide Synthesis

The development of environmentally benign synthetic methods is a major focus of modern chemistry. Green chemistry principles, such as the use of non-hazardous solvents and energy-efficient processes, are increasingly being applied to benzamide synthesis.

A significant advancement in this area is the use of microwave-assisted organic synthesis (MAOS). A solvent-free microwave-assisted synthesis of N-(aryl)-substituted benzamides has been reported, offering high yields, short reaction times, and high selectivity. Current time information in Kanpur, IN. In this method, a mixture of an aniline and an acid chloride is subjected to microwave irradiation, leading to a rapid and efficient reaction. This approach minimizes waste and energy consumption compared to conventional heating methods.

Solvent-free synthesis under conventional heating is another green approach. The reaction of carboxylic acids with urea in the presence of boric acid as a catalyst, heated directly without a solvent, has been shown to produce various amides in good yields. semanticscholar.org This method avoids the use of hazardous solvents and simplifies the work-up procedure.

Table 3: Green Synthesis Approaches to Benzamides

ReactantsCatalyst/MethodSolventReaction TimeYield (%)Reference
Aniline and Acid ChlorideMicrowave (495 W)Solvent-free3.5 minGood to Excellent Current time information in Kanpur, IN.
Carboxylic Acid and UreaBoric AcidSolvent-free19-22 min78-89 semanticscholar.org
Aldehyde and ThiosemicarbazideMicrowave (800 W)Solvent-free3 min88-98 mdpi.com

Synthesis of Structural Analogues and Derivatization

The generation of structural analogues of this compound is a key strategy to modulate its physicochemical properties and biological activity. This is typically achieved by modifying the two primary components of the molecule: the hydroxyphenyl ring and the methylbenzamide ring.

Modification of the Hydroxyphenyl Moiety

The hydroxyphenyl moiety offers a reactive handle for various chemical transformations. A common approach to synthesize the core structure involves the condensation of 3-hydroxyaniline with a suitable benzoyl chloride. researchgate.net By analogy, this compound can be synthesized by reacting 3-hydroxyaniline with 4-methylbenzoyl chloride in an aqueous medium. researchgate.net

Further modifications can be introduced to the hydroxyl group. For instance, derivatization can be achieved through reactions with nitrophenylhydrazine, a common method for targeting carboxyl and carbonyl groups, which can be adapted for the phenolic hydroxyl group under specific conditions. nih.gov

Substitution Patterns on the Methylbenzamide Ring

The aromatic ring of the methylbenzamide portion can be functionalized with various substituents to explore their impact on biological activity. For example, replacing the methyl group with other functionalities or introducing additional substituents on the benzamide ring can lead to a diverse library of analogues.

A general method for creating such analogues involves the amide coupling of 3-hydroxyaniline with a range of substituted benzoic acids. For instance, the synthesis of N-(3-hydroxyphenyl)-3-methoxybenzamide was achieved by coupling 3-hydroxyaniline with 3-methoxybenzoic acid using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as triethylamine (B128534) (Et3N) in a solvent like N,N-dimethylformamide (DMF). researchgate.net This methodology can be readily adapted to synthesize a variety of analogues by employing different substituted benzoic acids.

Introduction of Spirocyclic Systems

The introduction of spirocyclic systems onto the this compound scaffold is a potential strategy for creating conformationally constrained analogues, which can be valuable for probing interactions with biological targets. However, based on currently available scientific literature, specific methodologies for the direct introduction of spirocyclic systems onto this compound or its close analogues have not been extensively reported. This represents an area for potential future exploration in the chemical synthesis of novel derivatives.

O-Alkylation and Other Functionalization Strategies

O-alkylation of the phenolic hydroxyl group is a common and straightforward derivatization strategy. For the closely related N-(3-hydroxyphenyl)benzamide, O-alkylation has been successfully performed by reacting the parent molecule with various alkyl halides under basic conditions. researchgate.net A typical procedure involves the use of sodium ethoxide in ethanol (B145695) as a solvent system, followed by refluxing with the appropriate alkyl halide for several hours. researchgate.net This method can be directly applied to this compound to generate a series of O-alkylated derivatives.

Another approach for O-alkylation involves the use of sodium hydride (NaH) in an aprotic solvent like DMF, followed by the addition of an alkyl halide (e.g., R-Cl or R-Br) at room temperature. researchgate.net

Reagent 1Reagent 2ConditionsProductReference
N-(3-hydroxyphenyl)benzamideAlkyl halides (e.g., ethyl bromide, propyl bromide)Sodium ethoxide, Ethanol, Reflux3-O-alkylated-N-phenylbenzamides researchgate.net
N-(3-hydroxyphenyl)benzamideAlkyl halides (R¹X, where X = Cl, Br)NaH, DMF, Room TemperatureO-alkylated N-(3-hydroxyphenyl)benzamide derivatives researchgate.net

These O-alkylation strategies provide a versatile platform for introducing a wide range of functional groups, thereby enabling a systematic investigation of the structure-activity relationship of this class of compounds.

Purification and Isolation Techniques for Research Applications

The purification and isolation of this compound and its analogues are critical steps to ensure the chemical integrity of the compounds for subsequent research applications. Standard laboratory techniques are typically employed, and the choice of method depends on the physical and chemical properties of the synthesized compound.

Following the synthesis, the crude product is often obtained as a precipitate which can be collected by filtration and washed with a suitable solvent, such as distilled water, to remove inorganic impurities. researchgate.net

For further purification, recrystallization is a common technique. This involves dissolving the crude product in a hot solvent in which it is soluble, followed by cooling to allow the formation of pure crystals. The choice of solvent is crucial; for instance, in the purification of a related compound, ethyl acetate (B1210297) was used, and the product precipitated upon cooling in an ice bath. google.com

Solvent extraction is another widely used method. After quenching the reaction, the product can be extracted from the aqueous phase using an organic solvent like ethyl acetate or dichloromethane. The organic layers are then combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the purified product. google.com

In some cases, particularly when dealing with mixtures of closely related compounds or when high purity is required, column chromatography is the preferred method of purification. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (eluent) is optimized to achieve effective separation.

The purity of the final compound is typically assessed by techniques such as thin-layer chromatography (TLC) , which is also used to monitor the progress of the reaction. researchgate.net

Purification TechniqueDescriptionTypical Solvents/ReagentsReference
FiltrationSeparation of the solid product from the reaction mixture.Distilled water for washing. researchgate.net
RecrystallizationPurification of the solid product based on solubility differences.Ethyl acetate, Methanol. google.com
Solvent ExtractionSeparation of the product based on its differential solubility in two immiscible liquids.Ethyl acetate, Dichloromethane. google.com
Column ChromatographySeparation of components of a mixture based on differential adsorption.Silica gel (stationary phase), various organic solvents (mobile phase).General laboratory practice
Thin-Layer ChromatographyMonitoring reaction progress and assessing purity.Various organic solvents. researchgate.net

Molecular Interactions and Biological Activity Profiles in Research

Enzyme Inhibition Studies

Detailed investigations into the inhibitory effects of N-(3-hydroxyphenyl)-4-methylbenzamide on various enzyme systems have not been reported in the accessible scientific literature.

No research data was found regarding the interaction of this compound with cholinesterase enzymes.

A thorough search of scientific databases yielded no studies investigating the acetylcholinesterase inhibitory activity of this compound. Consequently, there is no available data, such as IC50 values, to report.

Similarly, there is no published research on the effects of this compound on butyrylcholinesterase activity.

The potential for this compound to inhibit lipoxygenase enzymes has not been explored in any available research articles. As such, no data on its inhibitory profile against this class of enzymes is available.

There are no specific studies in the scientific literature that evaluate the inhibitory effects of this compound on histone deacetylase enzymes.

No research has been published detailing the investigation of this compound as an inhibitor of bacterial cell wall synthesis enzymes, such as MurA.

Data Tables

Due to the absence of research data on the biological activity of this compound, no data tables of enzyme inhibition can be provided.

Protein Tyrosine Phosphatase (PTP) Inhibition

There is no available scientific literature describing the inhibitory activity of this compound against Protein Tyrosine Phosphatases (PTPs).

Protein Tyrosine Phosphatases are a group of enzymes that play a critical role in cellular signaling pathways. sigmaaldrich.com The development of PTP inhibitors is an area of significant therapeutic interest. nih.gov Research into PTP inhibition has explored various chemical scaffolds. For instance, studies have identified novel inhibitors from classes such as SulfoPhenyl Acetic Amides (SPAA) and furanylbenzamides, which have shown inhibitory potential against specific PTPs like Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) or SHP2. sigmaaldrich.comnih.gov However, the potential for this compound to act as a PTP inhibitor remains uninvestigated in published research.

β-Secretase 1 (BACE1) Inhibition

No published studies were found that evaluate the inhibitory effect of this compound on the β-Secretase 1 (BACE1) enzyme.

BACE1 is a key enzyme in the amyloid cascade pathway, which is associated with Alzheimer's disease. researchgate.net Consequently, the inhibition of BACE1 is a major therapeutic target, and numerous small molecules have been investigated for this purpose. cienciadigital.org The benzamide (B126) structure is present in some compounds designed as enzyme inhibitors, but specific data regarding the BACE1 inhibitory capacity of this compound is absent from the scientific record. nanobioletters.com

Influenza Virus Hemagglutinin Mediated Fusion Inhibition

There is no research available detailing the activity of this compound as an inhibitor of influenza virus hemagglutinin-mediated fusion.

Influenza hemagglutinin is a viral envelope protein essential for the entry of the virus into host cells, making it a target for antiviral drug development. prepchem.com Research in this area has led to the identification of various inhibitor classes. One such class, N-[(thiophen-3-yl)methyl]benzamides, has been reported to target the hemagglutinin-mediated fusion process. researchgate.net These studies highlight the potential of the benzamide scaffold in this context, but no such activity has been reported for this compound.

Thymidine Phosphorylase Inhibition

A review of the literature reveals no studies investigating the potential of this compound to inhibit the enzyme Thymidine Phosphorylase (TP).

Thymidine Phosphorylase is an enzyme involved in nucleoside metabolism and has been identified as a target in cancer therapy due to its role in angiogenesis. The search for TP inhibitors has explored various chemical families, including 4-hydroxybenzohydrazides and dihydropyrimidone derivatives, with some compounds showing inhibitory activity in the micromolar range. However, the inhibitory profile of this compound against this enzyme has not been documented.

Receptor Modulation Research

Opioid Receptor Ligand Investigations (Mu, Delta, Kappa)

There are no specific studies in the available literature that report on the binding affinity or functional activity of this compound at mu (μ), delta (δ), or kappa (κ) opioid receptors.

The 3-hydroxyphenyl group is a well-established pharmacophore found in many ligands that bind to opioid receptors. Research has extensively profiled related but structurally distinct compounds. For example, classes such as N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been identified as opioid receptor antagonists. Similarly, more complex analogues incorporating a 4-(3-hydroxyphenyl)piperazine moiety have been investigated as selective kappa opioid receptor antagonists. These studies underscore the importance of the 3-hydroxyphenyl group for opioid receptor interaction, but direct investigation of the simpler this compound has not been reported.

Sigma Receptor Binding and Modulation (σ1, σ2)

No dedicated research has been published on the binding affinity or modulatory effects of this compound on either the sigma-1 (σ1) or sigma-2 (σ2) receptor subtypes.

Sigma receptors are unique binding sites in the central nervous system and other tissues, and their modulation is of interest for various therapeutic applications. Pharmacological research has identified a wide array of ligands for these receptors. Some known sigma receptor ligands, such as 3-(3-Hydroxyphenyl)-N-(1-propyl)piperidine (3-PPP), also contain a 3-hydroxyphenyl moiety, suggesting this feature can be conducive to sigma receptor binding. Nonetheless, the specific interaction of this compound with σ1 or σ2 receptors remains to be explored.

Melanocortin Receptor Activity Studies (e.g., MC5)

As of the current body of scientific literature, there are no specific studies detailing the activity of this compound at the melanocortin 5 (MC5) receptor or any other melanocortin receptors. The melanocortin receptors, a family of G protein-coupled receptors, are involved in a range of physiological processes, and the MC5 receptor, in particular, is known to be expressed in skeletal muscle and white adipose tissue, playing a role in energy metabolism nih.gov. While other benzamide derivatives have been explored for their wide-ranging pharmacological activities, the interaction of this compound with melanocortin receptors remains an uninvestigated area.

In Vitro Cellular Activity Investigations

Cancer Cell Proliferation Inhibition in Cell Lines

The anti-proliferative activity of N-substituted benzamides has been a subject of interest in oncology research. Studies on related compounds have demonstrated the potential of the benzamide scaffold to inhibit the growth of various cancer cell lines. For instance, research on declopramide, an N-substituted benzamide, has shown that it can induce a G2/M cell cycle block, a crucial mechanism for halting cell proliferation, in murine 70Z/3 pre-B cells and human promyelocytic cancer cells (HL-60) nih.gov. This suggests that compounds with this chemical backbone may possess cytostatic properties. The specific efficacy and the spectrum of cancer cell lines that this compound might inhibit are yet to be determined.

Apoptosis Induction Mechanisms in Cellular Models

Beyond inhibiting proliferation, certain N-substituted benzamides have been shown to induce programmed cell death, or apoptosis, in cancer cells. The mechanism of action for some N-substituted benzamides, such as declopramide, involves the induction of apoptosis through the intrinsic pathway nih.govnih.gov. This process is characterized by the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9 nih.gov. Studies have shown that in both mouse 70Z/3 pre-B cells and human HL-60 promyelocytic leukemia cells, declopramide at concentrations above 250 μM triggered these apoptotic events nih.govnih.gov. Furthermore, the process was found to be independent of the tumor suppressor protein p53 in HL-60 cells, indicating a potentially broad applicability for cancers with mutated p53 nih.govnih.gov.

Table 1: Effects of a Representative N-Substituted Benzamide (Declopramide) on Cancer Cell Lines

Cell Line Effect Concentration Reference
70Z/3 (murine pre-B) Apoptosis Induction, G2/M Arrest > 250 µM nih.gov

This table is based on data for declopramide, a related N-substituted benzamide, as specific data for this compound is not available.

Antimicrobial Activity against Specific Microbial Strains

The benzamide structure is also a feature in some compounds with antimicrobial properties. Various derivatives of benzamide have been synthesized and evaluated for their activity against a range of microbial pathogens nih.gov. However, there is no specific research available on the antimicrobial or antifungal activity of this compound against particular microbial strains. The broader class of amides and benzamides has been noted for potential antibacterial and antifungal effects, but the specific spectrum of activity, if any, for this compound has not been reported nih.gov.

Structure Activity Relationship Sar Investigations

Elucidation of Pharmacophoric Elements for Target Engagement

The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. dovepress.com For N-phenylbenzamide derivatives, including N-(3-hydroxyphenyl)-4-methylbenzamide, the key pharmacophoric elements are generally understood to comprise a hydrogen bond donor, a hydrogen bond acceptor, and aromatic/hydrophobic regions. scirp.org

In the case of this compound, the following pharmacophoric features can be identified:

Hydrogen Bond Donor: The amide (N-H) group and the phenolic hydroxyl (O-H) group are potent hydrogen bond donors. The amide proton, in particular, is crucial for interaction with many biological targets. nih.gov

Hydrogen Bond Acceptor: The carbonyl (C=O) oxygen of the amide linkage and the oxygen of the hydroxyl group can act as hydrogen bond acceptors.

Aromatic Rings: The two phenyl rings, the one derived from benzoyl chloride and the other from 3-aminophenol (B1664112), provide hydrophobic surfaces that can engage in π-π stacking or hydrophobic interactions with the target protein.

Methyl Group: The 4-methyl group on the benzoyl ring contributes to the hydrophobic character and can occupy a specific hydrophobic pocket within the binding site.

Studies on related N-phenylbenzamide derivatives as protein kinase inhibitors have highlighted the importance of this general pharmacophore arrangement for binding affinity. scirp.org The relative orientation of these features is critical for optimal target engagement.

Impact of Substituent Modifications on Molecular Interactions

The biological activity of this compound can be significantly modulated by modifying its substituents. SAR studies on analogous compounds provide a predictive framework for understanding these effects.

Modifications of the 3-Hydroxyphenyl Ring:

The 3-hydroxyl group is a key feature. Its presence and position are often critical for activity. In studies of flavonoids, the position of hydroxyl groups significantly influences their biological effects, such as metal chelation and DNA damage induction. researchgate.netnih.gov For N-(3-hydroxyphenyl)benzamide derivatives evaluated for enzyme inhibition, the free hydroxyl group appears important. For instance, O-alkylation of the 3-hydroxyl group in N-(3-hydroxyphenyl)benzamide to form ether derivatives generally leads to varied, and sometimes reduced, inhibitory activity against enzymes like cholinesterases and lipoxygenase. researchgate.netindexcopernicus.com This suggests that the hydrogen-bonding capability of the phenolic hydroxyl is a key interaction point with the biological target.

Modifications of the 4-Methylbenzamide Moiety:

The 4-methyl group on the benzoyl ring is a lipophilic substituent that can influence binding affinity and metabolic stability. Its replacement with other groups can have profound effects. For example, in a series of N-substituted benzamides investigated as histone deacetylase (HDAC) inhibitors, the nature and position of substituents on the benzoyl ring were found to be critical for antiproliferative activity. nih.gov The replacement of the methyl group with a hydrogen atom would yield N-(3-hydroxyphenyl)benzamide, which has been synthesized and evaluated for various biological activities. researchgate.netindexcopernicus.com Further substitution on this ring can modulate activity; for instance, the introduction of a 1,4-phenylene carboxamide linker has been shown to produce highly potent HDAC inhibitors. nih.gov

The following table summarizes the impact of substituent modifications on the enzyme inhibitory activity of N-(3-hydroxyphenyl)benzamide derivatives, providing insights into the potential effects of similar modifications on this compound.

CompoundR Group (at 3-position of hydroxyphenyl ring)Target EnzymeActivity (IC₅₀ in µM)
N-(3-hydroxyphenyl)benzamide-OHButyrylcholinesterase> 250
N-(3-methoxyphenyl)benzamide-OCH₃Butyrylcholinesterase134.12 ± 0.11
N-(3-ethoxyphenyl)benzamide-OCH₂CH₃Butyrylcholinesterase201.31 ± 0.05
N-(3-hydroxyphenyl)benzamide-OHAcetylcholinesterase> 250
N-(3-methoxyphenyl)benzamide-OCH₃Acetylcholinesterase> 250
N-(3-ethoxyphenyl)benzamide-OCH₂CH₃Acetylcholinesterase> 250
N-(3-hydroxyphenyl)benzamide-OHLipoxygenase48.31 ± 0.05
N-(3-methoxyphenyl)benzamide-OCH₃Lipoxygenase59.21 ± 0.03
N-(3-ethoxyphenyl)benzamide-OCH₂CH₃Lipoxygenase63.41 ± 0.07

Data synthesized from studies on N-(3-hydroxyphenyl)benzamide and its O-alkylated derivatives. researchgate.netindexcopernicus.com

Conformational Analysis and Bioactive Conformations

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The molecule possesses rotational freedom around the amide bond and the single bonds connecting the phenyl rings to the amide group. The relative orientation of the two aromatic rings is defined by the torsional angle (ω) between the plane of the carbonyl group and the phenyl ring. nih.gov

Studies on substituted benzamides have shown that the planarity of the molecule can be influenced by the nature and position of substituents. nih.gov For N-(3-hydroxyphenyl)-3-methoxybenzamide, a closely related compound, X-ray crystallography has revealed the existence of two different polymorphs with distinct molecular conformations. mdpi.com This highlights the conformational flexibility of the N-arylbenzamide scaffold. The bioactive conformation, which is the specific 3D arrangement adopted by the molecule when it binds to its biological target, is often a low-energy conformer. libretexts.org Computational modeling and techniques like Lanthanide-Induced-Shift (LIS) NMR analysis can be employed to investigate the preferred conformations in solution. nih.gov The bioactive conformation of this compound would likely involve a specific arrangement of its hydrogen bond donors and acceptors, and a defined spatial relationship between the two aromatic rings to fit optimally into the binding site of its target.

Stereochemical Considerations in Activity Modulation

This compound itself is an achiral molecule and therefore does not have stereoisomers. However, the introduction of chiral centers through substitution could lead to stereoisomers with potentially different biological activities. For instance, if a chiral substituent were to be introduced on either of the phenyl rings or on the amide nitrogen, the resulting enantiomers or diastereomers could exhibit stereoselective binding to a chiral biological target such as a protein or enzyme.

While there is no direct research on the stereochemistry of this compound derivatives, studies on other chiral benzamides have demonstrated the profound impact of stereochemistry on biological activity. This underscores the importance of considering stereochemical aspects when designing new analogs of this compound with enhanced or specific biological profiles.

Comparative SAR with Other Benzamide (B126) Classes

The structure-activity relationships of this compound can be further understood by comparing them with those of other classes of benzamides that have been extensively studied.

Comparison with N-Phenylbenzenesulfonamides: N-Phenylbenzenesulfonamides are structurally related to N-phenylbenzamides, with the amide linkage replaced by a sulfonamide group. This bioisosteric replacement can lead to significant changes in physicochemical properties and biological activity. researchgate.net For example, a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been identified as potent and selective inhibitors of 12-lipoxygenase. nih.gov The SAR of these compounds highlights the importance of the sulfonamide group for activity, which may interact differently with the target compared to the amide group in this compound.

Comparison with Other Substituted Benzamides: Numerous substituted benzamides have been developed as therapeutic agents with diverse biological activities. For instance, N-substituted benzamide derivatives have been explored as antitumor agents, and their SAR has been investigated. nih.gov In a study of N-phenylbenzamide derivatives as antiviral agents against Enterovirus 71, modifications at the C-3 position of one of the benzene (B151609) rings were found to be crucial for activity. mdpi.com These studies collectively indicate that the substitution pattern on both phenyl rings of the benzamide scaffold is a key determinant of biological activity and target selectivity.

The following table presents a comparative overview of the biological activities of different classes of benzamide derivatives.

Compound ClassKey Structural FeaturesExample Biological ActivityReference
N-(3-hydroxyphenyl)benzamides3-hydroxyl group on the N-phenyl ringEnzyme Inhibition (e.g., Lipoxygenase) researchgate.netindexcopernicus.com
4-((Benzyl)amino)benzenesulfonamidesSulfonamide linker, substituted benzylamine12-Lipoxygenase Inhibition nih.gov
N-Substituted BenzamidesVaried substitutions on the N-phenyl ringAnticancer (Antiproliferative) nih.gov
N-PhenylbenzamidesVaried substitutions on both phenyl ringsAntiviral (Anti-EV 71) mdpi.com

This comparative analysis underscores the versatility of the benzamide scaffold and highlights how subtle changes in its structure can lead to a wide range of biological activities. The specific combination of a 3-hydroxyphenyl group and a 4-methylbenzoyl group in this compound defines its unique chemical space and potential for specific biological interactions.

Computational Approaches in the Research of N 3 Hydroxyphenyl 4 Methylbenzamide

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as N-(3-hydroxyphenyl)-4-methylbenzamide, to the active site of a target protein. By simulating the interaction between the ligand and the protein, researchers can gain insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

In studies of related benzamide (B126) derivatives, molecular docking has been successfully used to predict their binding to various biological targets. For instance, docking simulations of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives with acetylcholinesterase revealed key hydrophobic interactions with residues in the catalytic triad (B1167595) and anionic sites of the enzyme. nih.gov Similarly, docking studies on nitro substituted benzamide derivatives with inducible nitric oxide synthase (iNOS) helped to identify compounds with efficient binding to the enzyme. researchgate.net These studies demonstrate the utility of molecular docking in identifying potential protein targets and elucidating the structural basis of ligand binding.

For this compound, molecular docking could be employed to screen a panel of potential protein targets to predict its most likely biological receptors. The results of such simulations would provide valuable information for guiding further experimental validation.

Table 1: Illustrative Molecular Docking Data for Benzamide Derivatives

Compound Target Protein Docking Score (kcal/mol) Key Interacting Residues
N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivative Acetylcholinesterase - HIS447, TRP86, TYR337, PHE338, TYR72, TYR124, TRP286, TYR341 nih.gov
4-nitro-N-(2,4-dinitrophenyl)benzamide iNOS - - researchgate.net

Note: The data in this table is for illustrative purposes and is based on studies of related benzamide compounds, not this compound itself.

Molecular Dynamics (MD) Simulations of Ligand-Target Complexes

In the study of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, MD simulations were used to confirm the stability of the ligand-acetylcholinesterase complex. nih.gov The root mean square deviation (RMSD) of the complex remained stable throughout the simulation, indicating a stable binding mode. nih.gov Similarly, MD simulations of N-(3-hydroxyphenyl)-3-methoxybenzamide have been used to understand the transition between its different polymorphic forms. mdpi.comresearchgate.net

For a ligand-protein complex involving this compound, MD simulations could be used to:

Assess the stability of the docked conformation.

Analyze the dynamics of key protein-ligand interactions.

Calculate the binding free energy of the complex.

Identify conformational changes in the protein upon ligand binding.

Table 2: Key Parameters Analyzed in MD Simulations

Parameter Description
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of the simulated structure and a reference structure, indicating the stability of the system. researchgate.net
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of each atom around its average position, highlighting flexible regions of the protein. researchgate.net
Radius of Gyration (Rg) Indicates the compactness of the protein structure during the simulation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comnih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds. youtube.com

QSAR studies have been widely applied to various classes of compounds, including benzamide derivatives. For example, 2D-QSAR and 3D-QSAR models have been developed for arylpropenamide derivatives as inhibitors of hepatitis B virus replication. nih.gov These models revealed that higher thermal energy and lower entropy values were correlated with increased antiviral activity. nih.gov In another study, 3D-QSAR models for aminopeptidase (B13392206) N inhibitors were developed to understand enzyme-ligand interactions and predict the activity of new derivatives. nih.gov

A QSAR study on a series of analogues of this compound could provide valuable insights into its structure-activity relationship. The resulting model could then be used to guide the design of new derivatives with improved potency and selectivity.

Table 3: Common Descriptors Used in QSAR Models

Descriptor Type Examples
Electronic Dipole moment, partial charges, HOMO/LUMO energies
Steric Molecular weight, volume, surface area, shape indices
Hydrophobic LogP, molar refractivity
Topological Connectivity indices, shape indices

Virtual Screening and Ligand-Based Drug Discovery Research

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. jddtonline.info When the three-dimensional structure of the target is known, structure-based virtual screening (SBVS) methods like molecular docking are often used. mdpi.com However, when the target structure is unknown, ligand-based virtual screening (LBVS) methods can be employed. jubilantbiosys.com LBVS approaches utilize the knowledge of known active compounds to identify new molecules with similar properties. youtube.com

Ligand-based methods, such as pharmacophore modeling and shape-based screening, are powerful tools in the absence of a target structure. A pharmacophore model represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that are necessary for biological activity. This model can then be used as a 3D query to search compound databases for molecules that match the pharmacophore.

For this compound, if a set of known active analogues exists but the biological target is unknown, a ligand-based approach could be highly effective. A pharmacophore model could be generated based on the common features of the active compounds, and this model could then be used to screen large chemical libraries to identify novel scaffolds with the potential for similar biological activity.

Machine Learning Applications in Compound Design and Screening

Machine learning (ML) is increasingly being applied in drug discovery to build predictive models for a wide range of properties, including biological activity, toxicity, and pharmacokinetic profiles. nih.govnih.gov ML algorithms can learn complex patterns from large datasets of chemical structures and their associated experimental data. These models can then be used to predict the properties of new compounds, prioritize candidates for synthesis, and even generate novel molecular structures with desired characteristics.

In the context of this compound, ML models could be trained on data from related benzamide derivatives to predict its potential biological activities or off-target effects. For example, a classification model could be built to predict whether a compound is likely to be active against a specific target, while a regression model could predict its potency (e.g., IC50 or Ki value). Furthermore, generative ML models could be used to design novel benzamide derivatives with optimized properties, such as improved potency and reduced toxicity. The application of machine learning force fields (MLFFs) also represents a significant advancement, offering a balance between the accuracy of quantum mechanics and the efficiency of classical force fields for molecular simulations. nih.gov

The integration of these diverse computational approaches provides a powerful framework for the investigation of this compound. From predicting its potential biological targets to guiding the design of novel analogues, computational chemistry plays an indispensable role in accelerating the drug discovery and development process.

Analytical and Spectroscopic Characterization in Research

The structural confirmation of N-(3-hydroxyphenyl)-4-methylbenzamide relies on a suite of spectroscopic methods. Each technique provides unique insights into the molecular framework of the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular formula is C₁₄H₁₃NO₂. The calculated molecular weight is approximately 227.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 227.

The fragmentation of this compound is expected to proceed through characteristic pathways for benzamides. A common fragmentation is the cleavage of the amide bond. This can lead to the formation of a 4-methylbenzoyl cation at m/z 119 and a 3-aminophenol (B1664112) radical cation at m/z 109. Further fragmentation of the 4-methylbenzoyl cation can result in the loss of carbon monoxide (CO) to produce a tolyl cation at m/z 91. Research on similar compounds, such as N-(3-aminophenyl)benzamide, has shown rearrangement ions, which could also be a possibility for this molecule. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Predicted Fragment Ion Formula
227[M]⁺[C₁₄H₁₃NO₂]⁺
119[CH₃C₆H₄CO]⁺[C₈H₇O]⁺
109[HOC₆H₄NH]⁺[C₆H₆NO]⁺
91[CH₃C₆H₄]⁺[C₇H₇]⁺

Note: Predicted fragmentation is based on the principles of mass spectrometry and data from related structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibration of the amide group is expected to appear around 3300 cm⁻¹. The C=O stretching of the amide (Amide I band) will be a strong, sharp peak around 1650 cm⁻¹. Aromatic C=C stretching vibrations are typically observed in the 1450-1600 cm⁻¹ region. The C-N stretching of the amide group usually appears in the 1200-1300 cm⁻¹ range.

Interactive Data Table: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
Phenolic O-H3300-3500 (broad)Stretching
Amide N-H~3300Stretching
Aromatic C-H3000-3100Stretching
Methyl C-H2850-2960Stretching
Amide C=O (Amide I)~1650Stretching
Aromatic C=C1450-1600Stretching
Amide C-N1200-1300Stretching

Note: Predicted values are based on typical IR absorption frequencies for the respective functional groups.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical and molecular formula. For this compound (C₁₄H₁₃NO₂), the theoretical elemental composition can be calculated.

Interactive Data Table: Theoretical Elemental Analysis for this compound

Element Symbol Theoretical Percentage (%)
CarbonC73.99
HydrogenH5.77
NitrogenN6.16
OxygenO14.08

Experimental values from elemental analysis should be in close agreement with these theoretical percentages to verify the purity and composition of the synthesized compound.

Future Directions and Emerging Research Perspectives

Exploration of Novel Biological Targets and Pathways

The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. Research has demonstrated that various benzamide derivatives exhibit inhibitory activity against enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com Furthermore, different derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) for cancer therapy, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) which is involved in angiogenesis. nih.govnih.gov

Future research on N-(3-hydroxyphenyl)-4-methylbenzamide should systematically explore its potential to modulate novel biological targets. Based on the activities of structurally similar compounds, promising areas of investigation include its role as a potential memory enhancer or as an inhibitor of enzymes like monoamine oxidase B (MAO-B), which are relevant in neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.govnih.gov The exploration could also extend to its potential as an anticancer agent, given that some benzamide derivatives show anti-proliferative activity. nih.gov

Table 1: Potential Biological Targets for Benzamide Scaffolds

Target Class Specific Examples Therapeutic Area Key Findings from Benzamide Studies
Enzymes Acetylcholinesterase (AChE), β-secretase (BACE1) Alzheimer's Disease Dual-target inhibitors identified, reducing enzyme flexibility. mdpi.com
Poly(ADP-ribose) Polymerase-1 (PARP-1) Cancer Potent inhibition observed, leading to cancer cell apoptosis. nih.gov
Monoamine Oxidase B (MAO-B) Neurodegenerative Diseases Selective MAO-B inhibition achieved with benzamide-hydroxypyridinone hybrids. nih.gov
VEGFR-2 Cancer Benzoxazole-Benzamide conjugates show potent VEGFR-2 inhibitory activity. nih.gov
Transporters ATP-binding cassette transporter (ABCG2) Cancer (Multi-Drug Resistance) Benzamide derivatives can inhibit ABCG2, restoring chemotherapeutic efficacy. nih.gov

| Immune Checkpoints | PD-1/PD-L1 | Cancer (Immunotherapy) | Benzamide derivatives designed as effective inhibitors of the PD-1/PD-L1 interaction. nih.gov |

Integration with Advanced High-Throughput Screening Methodologies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries. nih.gov Future research on this compound would benefit immensely from the integration of advanced HTS technologies. These methods are characterized by their speed, low cost, and high efficiency, allowing for the screening of over 100,000 samples per day. nih.gov

Innovations such as the miniaturization of assays into 1536-well plate formats, combined with robotic automation, can accelerate the process of identifying biological "hits". technologynetworks.comnih.gov Advanced detection methods, particularly fluorescence-based assays and high-throughput mass spectrometry (HT-MS), offer label-free, highly sensitive screening that can be applied to a broader range of biological targets. nih.govnih.govembopress.org For this compound and its analogues, these HTS methods can be employed to:

Screen against large panels of kinases, receptors, and enzymes to identify primary targets and off-targets.

Utilize phenotypic screening, which assesses the compound's effect on whole cells or organisms, to uncover novel mechanisms of action. jocpr.com

Employ affinity selection mass spectrometry (ASMS) to directly identify binding partners from complex biological mixtures. embopress.org

High-throughput crystallization techniques, such as encapsulated nanodroplet crystallization (ENaCt), could also be applied to rapidly obtain crystal structures of this compound in complex with its biological targets, providing crucial structural insights for further optimization. nih.gov

Development of this compound as a Chemical Probe

A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway in cells and organisms. Developing this compound into a chemical probe requires demonstrating its potent and selective binding to a specific biological target. Should HTS and subsequent validation studies identify a singular, high-affinity target, the compound could serve as an invaluable tool for biomedical research.

The journey from a "hit" compound to a validated chemical probe involves rigorous characterization of its mechanism of action, cellular activity, and selectivity. The benzamide scaffold's versatility allows for chemical modifications to optimize potency and selectivity, and to introduce tags or labels for visualization or pull-down experiments. Engineering stabilized probes from promising scaffolds is a recognized strategy in chemical biology. acs.org The ultimate goal would be to provide a tool that allows researchers to interrogate a specific biological process with high precision, contributing to a deeper understanding of disease and physiology.

Innovations in Synthetic Accessibility and Scalability for Research

Efficient and scalable synthesis is critical for enabling extensive research and development. While traditional methods like amide coupling are effective, future work should focus on adopting innovative synthetic strategies to improve the accessibility of this compound and its derivatives. mdpi.com

Recent advancements in synthetic chemistry offer several promising avenues:

Green Chemistry Approaches: Methods such as the direct condensation of carboxylic acids and amines using reusable solid acid catalysts under ultrasonic irradiation can provide a rapid, mild, and highly efficient pathway for preparing benzamides. researchgate.net This reduces waste and improves the environmental footprint of the synthesis.

Catalytic Reactions: Palladium-catalyzed reactions and other metal-catalyzed processes are being developed for the efficient formation of amide bonds. mdpi.com

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, reproducibility, and scalability compared to traditional batch processing.

Automated Synthesis: The use of automated synthesis platforms can accelerate the creation of libraries of derivatives based on the this compound scaffold, facilitating rapid structure-activity relationship (SAR) studies. nih.gov

Improving the synthetic route ensures a reliable supply of the compound for HTS, probe development, and other preclinical studies, thereby removing a potential bottleneck in the research pipeline.

Multi-Target Ligand Design Approaches Based on Benzamide Scaffolds

The complexity of many diseases, such as cancer and neurodegenerative disorders, has fueled a shift from the "one-target, one-drug" paradigm to the design of multi-target-directed ligands (MTDLs). mdpi.comnih.gov MTDLs are single molecules designed to interact with multiple biological targets simultaneously, which can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. nih.gov

The benzamide scaffold is an ideal starting point for the design of MTDLs. mdpi.com Researchers have successfully created benzamide-based hybrids that act as dual inhibitors of AChE and BACE1 for Alzheimer's disease or combine iron-chelating properties with MAO-B inhibition. mdpi.comnih.gov The structure of this compound, with its distinct phenyl rings and central amide linker, offers multiple points for chemical modification. Future research could focus on:

Pharmacophore Merging: Combining the structural features of this compound with those of ligands for other relevant targets.

Scaffold Hopping: Replacing parts of the core structure with other chemical motifs to engage new targets while retaining affinity for the original one. niper.gov.in

Fragment-Based Design: Using fragments known to bind to different targets and linking them via the benzamide core.

This strategy could lead to the development of novel therapeutics with a more holistic mechanism of action for complex multifactorial diseases. nih.gov

Advanced Computational Methodologies for Predictive Research

Computational chemistry and machine learning are transforming drug discovery by enabling the prediction of molecular properties and activities, thus reducing the time and cost of experimental work. nih.govnih.gov For this compound, these methodologies can be applied to:

Molecular Modeling: Techniques like molecular docking, density functional theory (DFT) calculations, and molecular dynamics (MD) simulations can predict how the compound binds to a target protein, elucidate its mechanism of action at the atomic level, and assess the stability of the protein-ligand complex. nih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the chemical structure of benzamide derivatives and their biological activity. These models can then be used to predict the activity of newly designed compounds before they are synthesized. nih.gov

Machine Learning and AI: Advanced algorithms can build predictive models from large datasets of bioactivity data. plos.org These models can screen virtual libraries containing millions of compounds to prioritize candidates for synthesis and testing, significantly accelerating the discovery of new leads. jocpr.comyoutube.com

By integrating these computational tools, researchers can make more informed decisions, design more effective experiments, and accelerate the entire discovery and development pipeline for this compound and related compounds.

Table 2: Compound Names Mentioned

Compound Name
This compound
Donepezil
Quercetin
Deferiprone (DFP)
Piracetam
Entinostat (MS-275)
Sorafenib
Thalidomide
Pomalidomide
Lenalidomide
Avadomide
Fedratinib
Rofecoxib
Valdecoxib
Sildenafil
Vardenafil
Bosutinib
Gefitinib
Paclitaxel
Carboplatin
Mitoxantrone
SN-38

Q & A

Q. What are the optimal synthetic routes for preparing N-(3-hydroxyphenyl)-4-methylbenzamide, and how can reaction conditions be optimized?

Category : Synthesis Methodology Answer : The synthesis typically involves coupling 4-methylbenzoic acid derivatives with 3-hydroxyaniline. A standard approach includes:

Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst to form the active ester intermediate .

Amide bond formation : React the activated acid with 3-hydroxyaniline in anhydrous solvents (e.g., DCM or DMF) under inert atmosphere .

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization (using ethanol/water) .
Optimization : Adjust stoichiometry (1.2:1 molar ratio of acid to amine), temperature (0–25°C), and reaction time (12–24 hrs) to minimize byproducts like unreacted starting materials or diacyl impurities .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Category : Structural Characterization Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and detect impurities. For example, the hydroxyl proton (~9–10 ppm) and aromatic protons (6.5–8.5 ppm) provide structural fingerprints .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 256.12) .
  • X-ray Crystallography : Resolves 3D conformation using SHELXL for refinement. Hydrogen bonding between the hydroxyl group and amide carbonyl can be analyzed .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. How can researchers mitigate solubility challenges during in vitro assays involving this compound?

Category : Experimental Design Answer : The compound’s limited aqueous solubility (due to aromaticity and hydroxyl group) requires:

  • Co-solvent systems : Use DMSO (≤1% v/v) or ethanol for stock solutions, diluted in buffer (e.g., PBS) .
  • Surfactants : Add Tween-80 (0.1%) or cyclodextrins to enhance dispersion .
  • pH adjustment : Ionize the hydroxyl group (pKa ~10) in alkaline buffers (pH 8–9) to improve solubility .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of this compound, particularly in enzyme inhibition?

Category : Mechanistic Studies Answer : Preliminary studies on analogous benzamides suggest:

  • Receptor binding : The hydroxyl group may form hydrogen bonds with catalytic residues (e.g., in kinases or GPCRs). Molecular docking (using AutoDock Vina) can predict binding modes .
  • Enzyme inhibition : Competitive inhibition kinetics (Km/Vmax shifts) are assessed via Michaelis-Menten plots. For example, IC₅₀ values against COX-2 or cytochrome P450 isoforms can be determined .
  • Metabolic stability : LC-MS/MS tracks metabolites in hepatic microsome assays, identifying oxidation at the methyl or hydroxyl groups .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives?

Category : SAR Optimization Answer :

  • Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-methyl position to enhance electrophilicity .
  • Side-chain variations : Replace the hydroxyl group with methoxy or fluoro substituents to alter pharmacokinetics .
  • Bioisosteric replacements : Substitute the amide with sulfonamide or urea groups to improve metabolic stability .
  • In silico screening : Use QSAR models (e.g., MOE or Schrödinger) to predict logP, solubility, and target affinity .

Q. How should researchers address contradictions in reported biological data for this compound analogs?

Category : Data Contradiction Analysis Answer : Discrepancies in IC₅₀ values or efficacy may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine) .
  • Compound degradation : Verify stability via accelerated stability studies (40°C/75% RH for 14 days) and HPLC .
  • Cell line specificity : Compare results across multiple models (e.g., HEK293 vs. HeLa cells) to rule out off-target effects .

Q. What advanced analytical methods are recommended for studying the solid-state stability of this compound?

Category : Stability Studies Answer :

  • Differential Scanning Calorimetry (DSC) : Detect polymorphic transitions (endothermic peaks) and melting points .
  • Thermogravimetric Analysis (TGA) : Assess dehydration or decomposition at elevated temperatures .
  • Dynamic Vapor Sorption (DVS) : Measure hygroscopicity under varying humidity .
  • Powder X-ray Diffraction (PXRD) : Monitor crystallinity changes during storage .

Q. What strategies can be employed to resolve crystallographic disorder in this compound structures?

Category : Structural Analysis Answer :

  • Twinning refinement : Use SHELXL’s TWIN/BASF commands for data with >5% twinning .
  • Disorder modeling : Split occupancy for overlapping atoms (e.g., hydroxyl groups) and apply geometric restraints .
  • High-resolution data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.